
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) is a chemical compound with the molecular formula C11H16ClN. It is a hydrochloride salt form of N-butyl-2-chlorobenzylamine. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) typically involves the reaction of N-butylbenzylamine with thionyl chloride to introduce the chlorine atom. The reaction is carried out under controlled conditions to ensure the selective chlorination of the benzylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanamine,N-methyl-2-chloro-, hydrochloride (1:1)
- Benzenemethanamine,N-ethyl-2-chloro-, hydrochloride (1:1)
- Benzenemethanamine,N-propyl-2-chloro-, hydrochloride (1:1)
Uniqueness
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) is unique due to its specific alkyl chain length (butyl group) and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
16183-40-7 |
|---|---|
Fórmula molecular |
C11H16ClN |
Peso molecular |
197.71 |
Nombre IUPAC |
(3-butyl-2-chlorophenyl)methanamine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-5-9-6-4-7-10(8-13)11(9)12/h4,6-7H,2-3,5,8,13H2,1H3 |
Clave InChI |
RYALSBFADLGCAF-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=CC=C1)CN)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


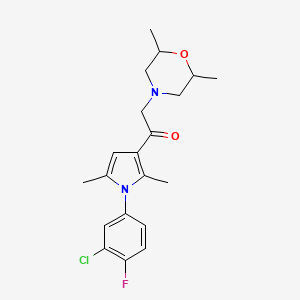
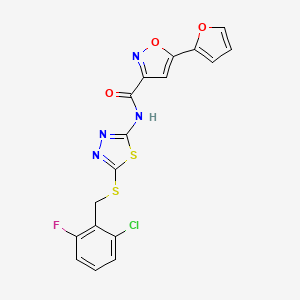
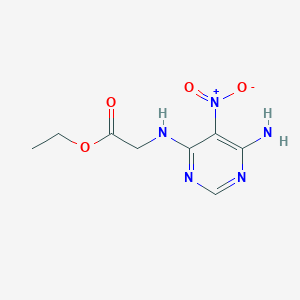

![1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2735342.png)
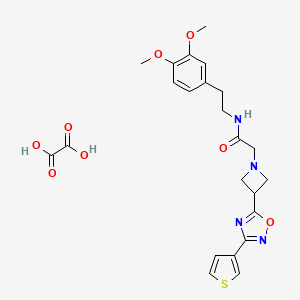
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2735346.png)
![4,4-Difluoro-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B2735347.png)
![N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide](/img/structure/B2735348.png)
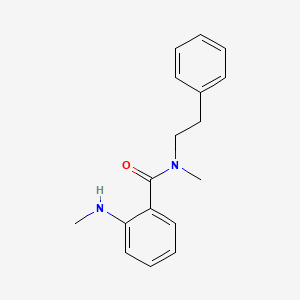
![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2735355.png)
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)
